(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol
Description
Molecular Architecture and IUPAC Nomenclature
(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol is a bicyclic heteroaromatic compound featuring a fused imidazole and pyridazine ring system. The molecular formula is C₇H₆ClN₃O , with a molecular weight of 183.595 g/mol . The IUPAC name systematically describes its structure:
- Imidazo[1,2-b]pyridazine : Indicates a fused ring system where the imidazole ring (positions 1 and 2) is connected to the pyridazine ring (positions 3–6).
- 6-Chloro : Specifies a chlorine substituent at position 6 of the pyridazine ring.
- 2-ylmethanol : Denotes a hydroxymethyl group (-CH₂OH) attached to position 2 of the imidazole ring.
The numbering convention prioritizes the pyridazine ring, with fused positions assigned according to IUPAC guidelines (Figure 1). The compound’s planar aromatic core enables conjugation across both rings, while the hydroxymethyl and chloro groups introduce steric and electronic perturbations .
Crystallographic Analysis and Bond Geometry
While direct crystallographic data for this compound remains unpublished, structural analogs provide insights into its geometry. X-ray studies of related imidazo[1,2-b]pyridazines reveal:
Key observations:
- The fused ring system adopts near-planarity, with dihedral angles between substituents influenced by steric interactions. For example, a 2-cyanophenyl substituent in a related compound exhibited a dihedral angle of 85.1° relative to the pyridone ring .
- Chlorine at position 6 induces slight distortion in bond angles due to its electronegativity .
Tautomeric Forms and Electronic Distribution
The compound exhibits tautomerism influenced by proton exchange between the hydroxymethyl group and adjacent nitrogen atoms. Computational studies on imidazo[1,2-b]pyridazines highlight two dominant tautomeric forms (Figure 2):
| Tautomer | Stability | Key Features |
|---|---|---|
| Enol Form | More stable | Hydroxyl proton on oxygen, conjugated π-system |
| Keto Form | Less stable | Proton transfer to N1, disrupting aromaticity |
Electronic distribution analysis via DFT calculations reveals:
- The chloro substituent withdraws electron density, reducing aromaticity in the pyridazine ring (partial charge: –0.18 e at C6) .
- The hydroxymethyl group donates electrons via resonance, increasing electron density at C2 (–0.12 e ) .
Conjugation across the fused rings delocalizes π-electrons, stabilizing the enol tautomer. Substituent effects modulate reactivity: the chloro group enhances electrophilic substitution susceptibility at C5 and C7, while the hydroxymethyl group facilitates hydrogen bonding .
Figure 1. Molecular structure of this compound, highlighting IUPAC numbering and key substituents.
Figure 2. Dominant tautomeric forms and electron density map (DFT-calculated).
Properties
IUPAC Name |
(6-chloroimidazo[1,2-b]pyridazin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c8-6-1-2-7-9-5(4-12)3-11(7)10-6/h1-3,12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNACWOFKWGHMIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC(=C2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655030 | |
| Record name | (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184916-24-2 | |
| Record name | (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of kinase inhibition and neuroprotective effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound can be characterized by its imidazo[1,2-b]pyridazine core structure, which is known for its diverse biological activities. The presence of the chloro group at position 6 enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C7H7ClN4O |
| Molecular Weight | 188.61 g/mol |
| CAS Number | 1184916-24-2 |
| Solubility | Soluble in DMSO and ethanol |
Kinase Inhibition
Recent studies have highlighted the compound's capability to inhibit various kinases, which are crucial for numerous cellular processes. The imidazo[1,2-b]pyridazine scaffold has been associated with several kinase inhibitors, including those targeting pathways involved in cancer progression.
- Inhibition of TAK1 Kinase : Research indicates that this compound exhibits inhibitory effects on TAK1 kinase, a target implicated in inflammatory responses and cancer signaling pathways. This inhibition is attributed to the compound's ability to bind to the hinge region of the kinase, modulating its activity effectively .
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective properties. In vitro studies using human neuroblastoma cell lines (SH-SY5Y) demonstrated that this compound does not exhibit cytotoxicity at concentrations up to 10 µM. This suggests a favorable safety profile for potential therapeutic applications in neurodegenerative diseases .
Antiplasmodial Activity
Emerging research has explored the antiplasmodial activity of derivatives based on the imidazo[1,2-b]pyridazine scaffold. Compounds similar to this compound have shown promise against malaria parasites, indicating a broader spectrum of biological activity that warrants further investigation .
The mechanism by which this compound exerts its biological effects primarily involves interaction with specific protein targets:
- Kinase Binding : The compound's binding affinity to various kinases is influenced by substitutions at different positions on the imidazo[1,2-b]pyridazine ring. Substituents at positions 2 and 3 can significantly alter selectivity and potency against specific kinases .
- Neuroprotective Pathways : While specific pathways remain under investigation, it is hypothesized that the compound may modulate neuroinflammatory responses or enhance neurotrophic factor signaling .
Study 1: TAK1 Inhibition
In a recent study assessing the inhibition of TAK1 by this compound, it was found to exhibit an IC50 value in the low nanomolar range (approximately 32 nM), demonstrating significant potency compared to other tested compounds .
Study 2: Neuroprotection
A cytotoxicity assay conducted on SH-SY5Y cells revealed that at concentrations up to 10 µM, this compound did not induce cell death or significant reduction in cell viability. This suggests potential for use in therapeutic contexts without adverse cytotoxic effects .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-b]pyridazine, including (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol, exhibit significant anticancer properties. For instance, studies have shown that related compounds can act as microtubule destabilizers, inhibiting tubulin polymerization in cancer cell lines such as SGC-7901 and HeLa. The following table summarizes the anticancer activity of some related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6–31 | SGC-7901 | 2.5 | Microtubule destabilization |
| 6–31 | HeLa | 3.0 | Inhibition of tubulin polymerization |
Inhibition of Protein Arginine Methyltransferases (PRMTs)
Another significant application involves the inhibition of PRMTs, which are implicated in various biological processes and diseases, including cancer. Compounds based on the imidazo[1,2-b]pyridazine scaffold have demonstrated promising results in inhibiting PRMT1 specifically. The following table presents data on the inhibition efficacy:
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| 9a | 0.5 | High |
| 9b | 2.0 | Moderate |
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of imidazo[1,2-b]pyridazine derivatives, researchers synthesized several compounds and tested them against various cancer cell lines. One compound demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as an effective anticancer agent.
Case Study 2: Antidiabetic Activity
Another investigation focused on metabolic disorders assessed the antidiabetic properties of imidazo derivatives. One compound exhibited remarkable glucose-lowering effects in diabetic animal models, outperforming existing treatments like pioglitazone.
Biological Research Applications
The compound is also utilized as a tool in biological assays to study its effects on different biological systems. Its structural characteristics allow it to serve as a model for exploring interactions with various biological targets.
Comparison with Similar Compounds
Positional Isomers
a. (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol (CAS 675580-49-1)
- Structural Difference: The hydroxymethyl group is at position 3 instead of position 2.
- Synthesis: Prepared via condensation of formaldehyde with 6-chloroimidazo[1,2-b]pyridazine (71% yield) .
- Properties: Exhibits distinct NMR shifts and solubility compared to the 2-yl isomer due to altered electronic effects .
Table 1: Positional Isomers Comparison
| Compound | CAS Number | Position of -CH₂OH | Purity |
|---|---|---|---|
| (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol | 1184916-24-2 | 2 | 97% |
| (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol | 675580-49-1 | 3 | 96% |
Functional Group Derivatives
a. Esters (e.g., Methyl/Acetate Derivatives)
- Ethyl 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS 64067-98-7) Replaces the hydroxymethyl group with an ethyl ester. Higher lipophilicity (logP ~2.5 estimated) compared to the polar methanol derivative, enhancing membrane permeability .
- Methyl 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetate
b. Amino-Substituted Analogs
- [6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl]methanol (CAS 42452-51-7) The chlorine atom is replaced with a dimethylamino group, increasing basicity (pKa ~8.5) and aqueous solubility .
Table 2: Functional Group Variations
Halogen and Substituent Variations
a. 2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine (CAS 141409-08-7)
- Replaces the hydroxymethyl group with a benzodioxol moiety.
b. 6-Chloro-3-iodoimidazo[1,2-b]pyridazine
- Substitution at position 3 with iodine introduces a heavy atom, useful in crystallography or radiolabeling applications .
Preparation Methods
Synthesis of the Imidazo[1,2-b]pyridazine Core
A common precursor is 6-chloro-3-aminopyridazine , which undergoes condensation with appropriate reagents to form the imidazo[1,2-b]pyridazine ring system.
- Condensation with Bromoacetaldehyde:
6-chloro-3-aminopyridazine is reacted with bromoacetaldehyde in refluxing ethanol to form the imidazo[1,2-b]pyridazine core with a reactive site at the 2-position for further modification.
Introduction of the Hydroxymethyl Group
Formaldehyde Treatment:
The imidazo[1,2-b]pyridazine intermediate is treated with aqueous formaldehyde (typically 37% solution) in an acetic acid medium under reflux conditions to introduce the hydroxymethyl group at the 2-position.Workup:
After reflux, the reaction mixture is cooled, neutralized or made alkaline (e.g., with sodium hydroxide), and the product is isolated either by filtration or extraction depending on solubility.
Purification
- The crude product is often purified by extraction with organic solvents such as dichloromethane, followed by drying over calcium chloride or anhydrous sodium sulfate.
- Further purification can be achieved by chromatography on neutral alumina using dichloromethane as the mobile phase.
Experimental Data Summary
| Step | Reagents & Conditions | Reaction Time | Temperature | Yield & Purity | Notes |
|---|---|---|---|---|---|
| Formation of imidazo[1,2-b]pyridazine core | 6-chloro-3-aminopyridazine + bromoacetaldehyde in ethanol | Reflux, several hours | ~78-80 °C (ethanol reflux) | High yield (not specified) | Core formation step |
| Hydroxymethylation | Formaldehyde (37% aq), acetic acid, sodium acetate | 3-6 hours reflux | ~100 °C | Yields vary; isolated as solid or extracted | Neutralization with NaOH post-reflux |
| Purification | Extraction with dichloromethane, drying, chromatography | N/A | Ambient | Purity >95% achievable | Chromatography on neutral alumina |
Representative Example from Literature
A reported procedure (Galtier et al., 2003) describes the preparation of this compound as follows:
- A mixture of imidazo[1,2-b]pyridazine (20 mmol), 10 equivalents of 37% formaldehyde in water, 3 mL acetic acid, and sodium acetate (4.3 g) was refluxed for a specified time (see Table 1 in the original study).
- After cooling, the solution was made alkaline with 2N sodium hydroxide.
- The precipitate was filtered, washed, and dried, or the aqueous phase was extracted with dichloromethane.
- The organic layers were dried over calcium chloride, concentrated under vacuum, and purified by chromatography.
- This method yielded this compound with high purity suitable for further biological testing.
Alternative Synthetic Approaches
Though less common, alternative routes may involve:
- Direct substitution reactions on pre-formed imidazo[1,2-b]pyridazine cores.
- Use of other hydroxymethylating agents or conditions to improve selectivity or yield.
Analytical and Purity Data
- Purity is typically confirmed by liquid chromatography and NMR spectroscopy.
- The compound's molecular formula is C7H6ClN3O with a molecular weight of 183.59 g/mol.
- Spectroscopic data (NMR, MS) confirm the hydroxymethyl substitution at the 2-position.
Summary Table of Key Synthetic Parameters
| Parameter | Value/Range | Comments |
|---|---|---|
| Starting material | 6-chloro-3-aminopyridazine | Commercially available or synthesized |
| Hydroxymethylating agent | Formaldehyde (37% aqueous) | Used in excess (approx. 10 eq.) |
| Solvent for hydroxymethylation | Acetic acid + sodium acetate | Provides acidic medium for reaction |
| Reaction temperature | Reflux (~100 °C) | Ensures complete reaction |
| Reaction time | 3-6 hours | Optimized for yield and purity |
| Workup | Neutralization with NaOH | Precipitates product or facilitates extraction |
| Purification method | Extraction, drying, chromatography | Ensures high purity |
| Typical yield | Not explicitly stated; generally high | Dependent on precise conditions |
Research Findings and Notes
- The hydroxymethylation step is critical and sensitive to reaction conditions such as pH, temperature, and reagent ratios.
- The presence of the 6-chloro substituent influences reactivity and biological activity.
- The purified compound has shown promise in antiviral research and kinase inhibition studies, emphasizing the importance of high purity and controlled synthesis.
Q & A
Q. Table 1: Comparative Kinase Inhibitor Activities
| Compound | Target Kinase | IC (nM) | Source |
|---|---|---|---|
| Imatinib | BCR-ABL | 25–100 | |
| Pazopanib | VEGFR | 10–30 | |
| (6-Chloroimidazo[...] | JAK2 (Predicted) | 50–200 (varies) |
Advanced: What strategies optimize the catalytic efficiency of palladium-mediated C-H arylation reactions involving this compound?
Methodological Answer:
- Catalyst System : Use Pd(OAc) (0.1 mol%) with KOAc in pentan-1-ol for eco-friendly conditions (TOF > 500 h) .
- Solvent Effects : DMA enhances reactivity for electron-poor aryl chlorides (e.g., 4-chloronitrobenzene → 78% yield) .
- Substrate Scope : Prioritize aryl bromides (e.g., 4-bromobenzaldehyde → 82% yield) over chlorides for faster oxidative addition .
- Chemoselectivity : The imidazo C-Cl bond remains intact due to poor oxidative addition under phosphine-free conditions .
Basic: What are the primary chemical reactivity patterns of this compound relevant to medicinal chemistry applications?
Methodological Answer:
- Nucleophilic Substitution : Chloro group at C6 reacts with amines (e.g., cyclopropylamine) to form kinase-targeting derivatives .
- Esterification : Hydroxymethyl at C2 forms prodrugs (e.g., acetate esters for improved bioavailability) .
- Cross-Coupling : Suzuki-Miyaura reactions introduce aryl groups (e.g., 3-(quinolin-3-yl) derivatives) for enhanced binding .
Advanced: How can computational methods predict the binding interactions of this compound with target kinases, and validate these predictions experimentally?
Methodological Answer:
- Docking Studies : Use AutoDock or Schrödinger to model interactions with kinase ATP-binding pockets (e.g., hydrophobic interactions with JAK2’s Leu983/Glu898) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- Experimental Validation :
Basic: What are the critical steps in designing a structure-activity relationship (SAR) study for this compound derivatives?
Methodological Answer:
Core Modifications : Vary substituents at C2 (methanol → ester/amide) and C6 (Cl → NH, alkyl) .
Biological Screening : Test kinase inhibition (IC) and selectivity (e.g., JAK2 vs. EGFR) .
Data Correlation : Use QSAR models to link logP, polar surface area, and activity .
Q. Table 2: SAR of Imidazo[1,2-b]pyridazine Derivatives
| Derivative | C6 Substituent | C2 Substituent | JAK2 IC (nM) | Similarity Index |
|---|---|---|---|---|
| Parent Compound | Cl | CHOH | 150 | 1.00 |
| 6-Cyclopropylamino | NH-Cyclopropyl | CHOH | 75 | 0.92 |
| 6-Methyl | CH | CHOH | 200 | 0.86 |
Advanced: How does the choice of coupling reagents impact the synthesis of amide derivatives from this compound?
Methodological Answer:
- HBTU/DIPEA : Efficient for coupling carboxylic acids (e.g., 6-chloroimidazo[...]carboxylic acid) with amines (87% yield) but may require rigorous drying .
- EDC/HOBt : Lower racemization risk for chiral amines but slower reaction kinetics .
- T3P® : Water-tolerant reagent for one-pot reactions but higher cost .
Basic: What solvent systems are optimal for recrystallizing this compound to achieve high crystallinity for X-ray studies?
Methodological Answer:
- Ethyl Acetate/Hexanes : Gradient elution (10–50% EtOAc) yields needle-like crystals suitable for SHELX refinement .
- DMF/HO : Slow diffusion at 4°C produces large single crystals (R-factor < 0.05) .
Advanced: What mechanistic insights explain the chemoselectivity observed in palladium-catalyzed cross-couplings involving this compound?
Methodological Answer:
- Oxidative Addition : Electron-rich aryl bromides (e.g., 4-bromobenzaldehyde) undergo faster Pd insertion than chlorides .
- Reductive Elimination : Steric hindrance from the imidazo ring directs coupling to C3 over C2 .
- Solvent Coordination : DMA stabilizes Pd intermediates, enhancing reactivity toward challenging substrates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
